molecular formula C11H7F3O B11891812 7-(Trifluoromethyl)naphthalen-2-ol

7-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B11891812
M. Wt: 212.17 g/mol
InChI Key: VBDHKRGLNPHCIC-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)naphthalen-2-ol is an organic compound with the molecular formula C11H7F3O. It is characterized by the presence of a trifluoromethyl group attached to the naphthalene ring, specifically at the 7th position, and a hydroxyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthalen-2-ol using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)naphthalen-2-ol may involve large-scale trifluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)naphthalen-2-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

7-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9/h1-6,15H

InChI Key

VBDHKRGLNPHCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)C(F)(F)F

Origin of Product

United States

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